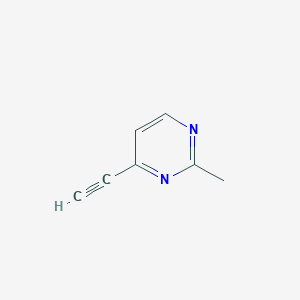

4-Ethynyl-2-methylpyrimidine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines . The reaction is facilitated by the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .

Molecular Structure Analysis

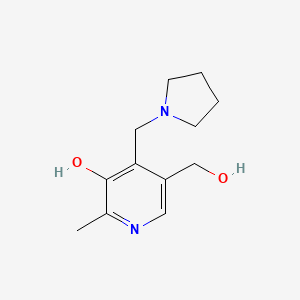

The molecular structure of 4-Ethynyl-2-methylpyrimidine is represented by the InChI code 1S/C7H6N2/c1-3-7-8-5-4-6(2)9-7/h1,4-5H,2H3 . This indicates that the molecule contains seven carbon atoms, six hydrogen atoms, and two nitrogen atoms .

Chemical Reactions Analysis

Pyrimidines, including 4-Ethynyl-2-methylpyrimidine, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators .

Physical And Chemical Properties Analysis

4-Ethynyl-2-methylpyrimidine is a white to off-white crystalline powder that is soluble in water and organic solvents. It has a molecular weight of 118.14 g/mol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antitrypanosomal and Anti-Plasmodial Activities

4-Ethynyl-2-methylpyrimidine derivatives have been explored for their potential in treating tropical diseases. They have shown promising results in inhibiting Trypanosoma brucei, the causative agent of sleeping sickness, and Plasmodium falciparum, responsible for malaria . The structural modifications of these compounds can significantly influence their antitrypanosomal and antiplasmodial activities, making them valuable in medicinal chemistry research.

Drug Discovery: Kinase Inhibitors

In the realm of drug discovery, pyrimidine derivatives, including those related to 4-Ethynyl-2-methylpyrimidine, are often used as kinase inhibitors . They mimic the adenine fragment of ATP, which is essential for the phosphorylation process carried out by kinases. This makes them crucial in the development of treatments for various diseases, including cancer.

Organic Synthesis: Building Blocks for Heterocyclic Compounds

4-Ethynyl-2-methylpyrimidine serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds . Its reactivity allows for the creation of complex molecules that can be used in further chemical transformations or as intermediates in pharmaceutical synthesis.

Biochemistry: Fluorescence Studies and Probing

The compound’s derivatives exhibit dual fluorescence, which can be utilized in biochemical studies to probe molecular interactions and dynamics . This property is particularly useful in the development of new diagnostic tools and in the study of biological systems at the molecular level.

Industrial Applications: Chemical Synthesis and Material Science

In industrial settings, 4-Ethynyl-2-methylpyrimidine and its derivatives are used in the synthesis of various chemicals. They are also relevant in material science research due to their potential in creating new materials with desirable properties .

Environmental Applications: Nanoremediation

While not directly linked to 4-Ethynyl-2-methylpyrimidine, the broader class of pyrimidine derivatives is being explored in environmental applications such as nanoremediation . These compounds can be incorporated into nanomaterials that help in the cleanup of pollutants, offering a sustainable solution to environmental contamination.

Wirkmechanismus

Target of Action

It is known that 2-aminopyrimidine derivatives, which are structurally similar to 4-ethynyl-2-methylpyrimidine, have shown activity against organisms causing sleeping sickness and malaria . Therefore, it is plausible that 4-Ethynyl-2-methylpyrimidine may also target similar organisms.

Mode of Action

Aminopyrimidine derivatives are known to interact with their targets through various mechanisms, including nucleophilic substitution reactions . It is possible that 4-Ethynyl-2-methylpyrimidine may interact with its targets in a similar manner.

Biochemical Pathways

Pyrimidines play a crucial role in the metabolism of nucleotides, which are essential components of dna and rna . Therefore, it is plausible that 4-Ethynyl-2-methylpyrimidine may affect these pathways.

Pharmacokinetics

It is known that pyrimidine-based drugs have been tailored for application under specific conditions, including their biological potency, adme properties, and pharmacokinetics/pharmacodynamics . Therefore, it is plausible that 4-Ethynyl-2-methylpyrimidine may have similar properties.

Result of Action

It is known that pyrimidine derivatives can exhibit a wide range of biological activities, including antimicrobial, antimalarial, antiviral, anticancer, and anti-inflammatory effects . Therefore, it is plausible that 4-Ethynyl-2-methylpyrimidine may have similar effects.

Action Environment

It is known that the reaction conditions can significantly influence the outcome of reactions involving pyrimidine derivatives . Therefore, it is plausible that environmental factors may also influence the action of 4-Ethynyl-2-methylpyrimidine.

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 4-Ethynyl-2-methylpyrimidine are not mentioned in the search results, there is a general interest in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . This suggests potential future research directions in the development of new pyrimidine derivatives.

Eigenschaften

IUPAC Name |

4-ethynyl-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-3-7-4-5-8-6(2)9-7/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACVLLLZNWIHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethynyl-2-methylpyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate](/img/structure/B1488252.png)

![(3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1488253.png)

![(3,3-Dimethylbutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1488255.png)

![(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1488270.png)